molecular formula C16H12Cl2N2O B1619551 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one CAS No. 3476-88-8

5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one

Cat. No.: B1619551
CAS No.: 3476-88-8
M. Wt: 319.2 g/mol
InChI Key: KUIHLOHNUGOCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SL-164, also known as dicloqualone, is a chemical compound that serves as an analogue of methaqualone. It was developed in the late 1960s by a research team at Sumitomo. SL-164 shares similar properties with methaqualone, including sedative, hypnotic, and anticonvulsant effects. it was never introduced to the clinical market for medical applications due to its higher risk of convulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions

SL-164, or 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one, is synthesized through a multi-step process involving the reaction of 2-methyl-4-chloroaniline with phosgene to form 2-methyl-4-chlorophenyl isocyanate. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to yield SL-164 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

SL-164 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and halogen-substituted compounds .

Scientific Research Applications

SL-164 has been studied for its sedative, hypnotic, and anticonvulsant properties

Mechanism of Action

SL-164 exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

SL-164 is similar to other methaqualone analogues, such as:

Uniqueness

SL-164 is unique due to its higher risk of convulsions compared to other methaqualone analogues. This has limited its clinical use but makes it an interesting compound for research into the safety and efficacy of sedative-hypnotic drugs .

Properties

IUPAC Name

5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIHLOHNUGOCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188313
Record name SL-164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-88-8
Record name 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SL-164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SL-164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL-164
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ54T3QL7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Reactant of Route 6
5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.